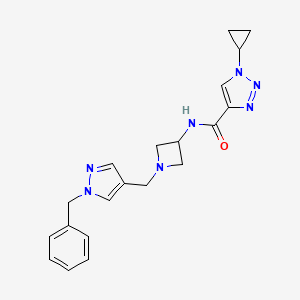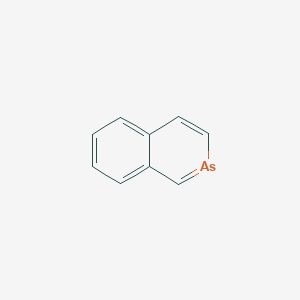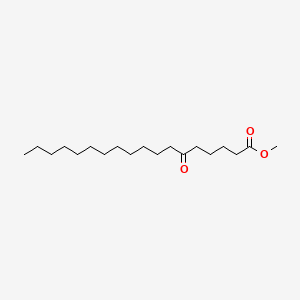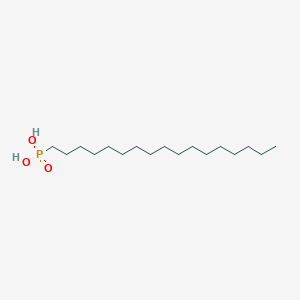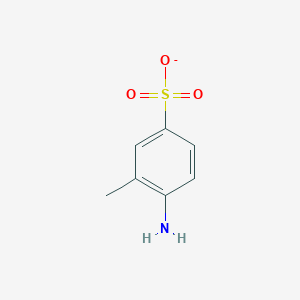
2,5-Di(2-naphthyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of this compound consists of an oxadiazole ring substituted with two naphthyl groups at the 2 and 5 positions, which imparts unique electronic and photophysical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthohydrazide with 2-naphthoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Halogenated naphthyl derivatives.
科学的研究の応用
2,5-Di(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties.
作用機序
The mechanism of action of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probe: The compound’s fluorescence arises from its conjugated π-system, which allows it to absorb and emit light efficiently.
Anticancer Agent: It interacts with DNA through intercalation or groove binding, disrupting the DNA replication process and leading to cell death.
Optoelectronic Devices: Functions as an electron-transport material, facilitating the movement of electrons in devices like OLEDs, thereby enhancing their performance.
類似化合物との比較
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
2,5-Diphenyl-1,3,4-oxadiazole: Similar structure but with phenyl groups instead of naphthyl groups. It has different electronic properties and is less fluorescent.
2,5-Di(4-methylphenyl)-1,3,4-oxadiazole: Contains methyl-substituted phenyl groups, leading to variations in solubility and reactivity.
2,5-Di(2-thienyl)-1,3,4-oxadiazole: Incorporates thiophene rings, which can enhance electron-donating properties and alter the compound’s electronic characteristics.
These comparisons highlight the unique properties of this compound, particularly its strong fluorescence and excellent electron-transport capabilities, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
802-51-7 |
|---|---|
分子式 |
C22H14N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
2,5-dinaphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N2O/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22(25-21)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChIキー |
NQDGITXYARLRTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
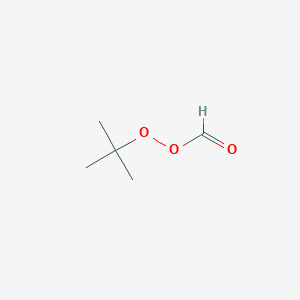
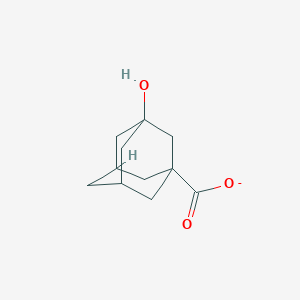
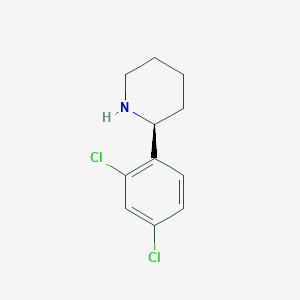
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
